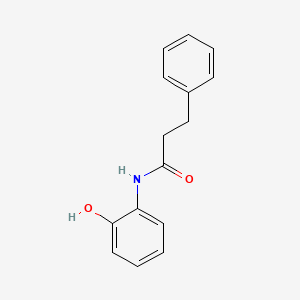N-(2-hydroxyphenyl)-3-phenylpropanamide
CAS No.:
Cat. No.: VC18007548
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N-(2-hydroxyphenyl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C15H15NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |
| Standard InChI Key | QQGJTQIOLXPXMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Hydroxyphenyl)-3-phenylpropanamide (C₁₅H₁₅NO₂) features a central propanamide chain with two aromatic substituents: a 2-hydroxyphenyl group attached to the amide nitrogen and a phenyl group at the third carbon of the propane backbone. The hydroxyl group at the ortho position of the phenyl ring introduces hydrogen-bonding capability, which influences solubility and receptor interactions . The molecular weight of 241.29 g/mol and a calculated logP (partition coefficient) of approximately 2.52 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-(2-hydroxyphenyl)-3-phenylpropanamide can be achieved through a multi-step procedure involving amide bond formation and functional group protection. A representative pathway, adapted from GPR88 ligand studies , involves:
-
Boc Protection: (R)-2-phenylglycine methyl ester is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
-
Mitsunobu Alkylation: The hydroxyl group is alkylated using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with a phenol derivative.
-
Ester Reduction: Sodium borohydride reduces the methyl ester to a primary alcohol.
-
Deprotection and Coupling: Boc removal with HCl followed by HBTU-mediated coupling with 3-phenylpropionic acid yields the target compound .
Structural Analogs and Activity Trends
Modifications to the propanamide scaffold significantly impact pharmacological activity. For instance, Table 1 compares cAMP modulation (pEC₅₀) and efficacy (E_max) of analogs with varying alkyl substituents :
| Compound | R-Substituent | clogP | cAMP pEC₅₀ (EC₅₀, nM) | E_max (%) |
|---|---|---|---|---|
| 2 | 2-Methylpentyl | 4.64 | 6.71 ± 0.09 (195) | 100 ± 4 |
| 18 | n-Butyl | 3.83 | 6.42 ± 0.07 (380) | 105 ± 13 |
| 22 | 4-Methoxybutyl | 3.04 | 5.33 ± 0.08 (4677) | 95 ± 1 |
Hydrophobic substituents (e.g., 2-methylpentyl) enhance potency (lower EC₅₀), while polar groups (e.g., methoxy) reduce activity, underscoring the importance of lipophilicity in target engagement .
Pharmacological Profile and Mechanism of Action
GPR88 Receptor Modulation
N-(2-Hydroxyphenyl)-3-phenylpropanamide analogs exhibit agonist activity at the GPR88 receptor, a striatal-enriched orphan GPCR implicated in neuropsychiatric disorders. In cAMP accumulation assays, compounds with similar scaffolds demonstrate pEC₅₀ values ranging from 5.23 to 7.33, correlating with substituent bulk and hydrophobicity . The hydroxyl group may form hydrogen bonds with Ser³.³⁹ and His⁶.⁵⁵ residues in the receptor’s binding pocket, stabilizing the active conformation .
Physicochemical and ADMET Properties
Solubility and Permeability
The compound’s logP (~2.52) and topological polar surface area (TPSA ≈ 60 Ų) predict moderate blood-brain barrier permeability, suitable for CNS-targeted therapies . Aqueous solubility at pH 7.4 is estimated at 0.2 mg/mL, necessitating formulation aids for parenteral delivery.
Metabolic Stability
Microsomal stability studies of analogs indicate moderate hepatic clearance (CL_{hep} ≈ 15 mL/min/kg), with primary routes including glucuronidation of the phenolic hydroxyl and amide hydrolysis . CYP3A4 and CYP2C9 are the major isoforms involved, suggesting potential drug-drug interactions with inhibitors/inducers of these enzymes.
Applications in Drug Discovery
Neuropsychiatric Disorders
GPR88 agonists derived from N-(2-hydroxyphenyl)-3-phenylpropanamide show promise in preclinical models of schizophrenia and addiction. In rodent studies, analog RTI-13951-33 (pEC₅₀ = 7.33) reduces cocaine-seeking behavior by 60% at 10 mg/kg, implicating GPR88 in dopaminergic signaling .
Anti-Inflammatory Therapeutics
The ibuprofen-like scaffold supports repurposing for inflammatory conditions. Molecular docking studies predict strong binding to COX-2 (ΔG = -9.2 kcal/mol), with the 2-hydroxyphenyl group occupying the hydrophobic side pocket near Val³⁴⁹ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume